Mal-PEG2-NHS
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Overview
Description
Mal-PEG2-NHS, also known as Maleimide-PEG2-NHS Ester, is a heterobifunctional polyethylene glycol (PEG) linker. It contains a maleimide group and an N-hydroxysuccinimide (NHS) ester group. The maleimide group reacts with thiol groups, while the NHS ester reacts with primary amine groups. This compound is widely used in bioconjugation and crosslinking applications due to its ability to form stable bonds with both amine and thiol groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-NHS involves the reaction of maleimide with PEG and NHS ester. The process typically includes the following steps:
Activation of PEG: PEG is first activated by reacting with a carboxylate group to form PEG-carboxylate.
Formation of Maleimide-PEG: The activated PEG is then reacted with maleimide to form Maleimide-PEG.
Introduction of NHS Ester: Finally, the Maleimide-PEG is reacted with NHS ester to form this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG2-NHS undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form stable thiol-ether bonds
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds.
Conditions: The NHS ester reacts with amines at pH 7-9, while the maleimide group reacts with thiols at pH 6.5-7.5
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thiol-Ether Bonds: Formed from the reaction of maleimide with thiols
Scientific Research Applications
Mal-PEG2-NHS is extensively used in various scientific research fields:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and oligonucleotides for labeling and detection purposes.
Medicine: Utilized in drug delivery systems and the development of antibody-drug conjugates (ADCs).
Industry: Applied in the production of biocompatible materials and surface modifications .
Mechanism of Action
Mal-PEG2-NHS exerts its effects through the formation of stable covalent bonds:
Maleimide Group: Reacts with thiol groups to form stable thiol-ether bonds.
NHS Ester Group: Reacts with primary amine groups to form stable amide bonds. These reactions enable the compound to effectively link biomolecules, enhancing their stability and functionality .
Comparison with Similar Compounds
Similar Compounds
SM(PEG)2: Another heterobifunctional PEG linker with similar reactive groups but different spacer lengths.
NHS-PEG-Maleimide: Similar in structure but may vary in PEG chain length and reactivity .
Uniqueness
Mal-PEG2-NHS is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for various applications. Its ability to form stable bonds with both amine and thiol groups makes it highly versatile in bioconjugation and crosslinking .
Properties
Molecular Formula |
C14H16N2O8 |
---|---|
Molecular Weight |
340.28 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C14H16N2O8/c17-10-1-2-11(18)15(10)5-6-22-7-8-23-9-14(21)24-16-12(19)3-4-13(16)20/h1-2H,3-9H2 |
InChI Key |
HLLLISBRYDGYSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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